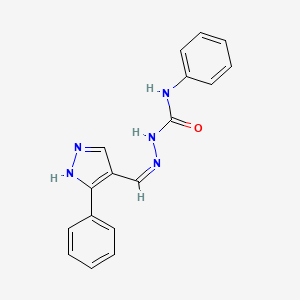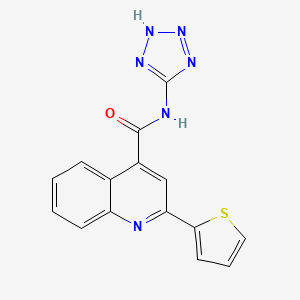
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a semicarbazone derivative and has been synthesized using various methods. The aim of
作用機序
The mechanism of action of 3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone has several advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which makes it suitable for various analytical techniques such as NMR spectroscopy and X-ray crystallography. Another advantage is its low toxicity, which makes it safe for use in cell culture and animal experiments. However, one of the limitations is its relatively high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of 3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone. One of the directions is the synthesis of new derivatives with improved biological activity and selectivity. Another direction is the investigation of the mechanism of action of this compound in more detail, which may lead to the development of new drugs for various diseases. In addition, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
Conclusion
In conclusion, 3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone is a chemical compound that has potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its biological effects. Its mechanism of action is not fully understood, but it has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone can be synthesized using different methods. One of the most common methods is the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with phenylsemicarbazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol and under reflux conditions. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to be effective in treating Alzheimer's disease and Parkinson's disease. In addition, this compound has been used in the synthesis of other biologically active compounds.
特性
IUPAC Name |
1-phenyl-3-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-17(20-15-9-5-2-6-10-15)22-19-12-14-11-18-21-16(14)13-7-3-1-4-8-13/h1-12H,(H,18,21)(H2,20,22,23)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXPSQXGKSITCA-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N\NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6139428.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6139447.png)
![5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole](/img/structure/B6139450.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B6139458.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6139466.png)

![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6139477.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide](/img/structure/B6139485.png)
![methyl 4-[5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B6139489.png)
![1-[2-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6139496.png)
![4-isobutyl-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6139500.png)
![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6139514.png)
![2-{2-[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B6139520.png)
![N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6139538.png)